molecular formula C10H12ClNO2 B310375 N-(3-chlorophenyl)-2-ethoxyacetamide

N-(3-chlorophenyl)-2-ethoxyacetamide

Cat. No.: B310375
M. Wt: 213.66 g/mol
InChI Key: XOJLXANRZCJLDC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and an ethoxy substituent on the acetyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-ethoxyacetamide

InChI

InChI=1S/C10H12ClNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13)

InChI Key

XOJLXANRZCJLDC-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCOCC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below highlights key differences between N-(3-chlorophenyl)-2-ethoxyacetamide and related acetamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity (if reported)
This compound C₁₀H₁₂ClNO₂ 213.66 Not reported Ethoxy (–OCH₂CH₃), 3-Cl-Ph Not available
2-Chloro-N-(3-chlorophenyl)acetamide C₈H₇Cl₂NO 204.06 Not reported Chloro (–Cl), 3-Cl-Ph None reported
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.61 76.6 (349.8 K) Acetamide (–COCH₃), 3-Cl-Ph None reported
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 Not reported Chloro (–Cl), 3-CH₃-Ph None reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide C₁₈H₁₁ClN₃O₃S 384.82 Not reported Oxadiazole-thio, 3-Cl-Ph Antimicrobial activity

Key Observations :

  • Molecular Weight : The ethoxy group in the target compound increases its molecular weight compared to simpler analogs like N-(3-chlorophenyl)acetamide .
  • Melting Points : Substitution patterns significantly affect melting points. For example, N-(3-chlorophenyl)acetamide (m.p. 76.6°C) has higher symmetry than bulkier derivatives, leading to stronger intermolecular forces .
  • Hydrogen Bonding: In 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Structural and Spectroscopic Comparisons

  • Crystal Structures :
    • 2-Chloro-N-(3-chlorophenyl)acetamide adopts a planar conformation with dual N–H⋯O hydrogen bonds along the a-axis .
    • In contrast, 2-chloro-N-(3-methylphenyl)acetamide exhibits a syn conformation of the N–H bond relative to the meta-methyl group, differing from anti conformations seen in nitro-substituted analogs .
  • Spectroscopic Data :
    • IR/NMR : Chloroacetamides typically exhibit C=O stretches near 1680–1700 cm⁻¹ (IR) and carbonyl carbon signals at δ 165–170 ppm (¹³C NMR) . The ethoxy group would introduce additional signals (e.g., –OCH₂CH₃ at δ 1.2–1.4 ppm in ¹H NMR).

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